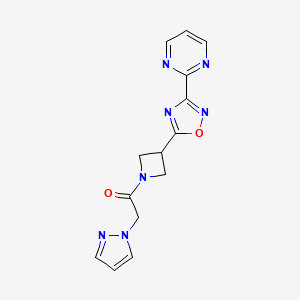
2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H13N7O2 and its molecular weight is 311.305. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone represents a significant class of bioactive molecules due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C16H18N6O4, and it features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and an oxadiazole group. The presence of these heterocycles contributes to its diverse biological activities.
Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit various biological activities, primarily through their interactions with specific enzymes and receptors. The following mechanisms have been identified:
- Inhibition of Kinases : Pyrazole derivatives are known to inhibit various kinases, including Janus kinases (JAK), which are crucial in signaling pathways related to immune responses and inflammation .
- Anticancer Activity : The oxadiazole group in the compound has been linked to anticancer properties by inhibiting enzymes such as telomerase and topoisomerase, which are essential for cancer cell proliferation .
- Anti-inflammatory Effects : Compounds with pyrazole structures have demonstrated significant anti-inflammatory activity by modulating cytokine production, such as TNF-α and IL-6 .
Table 1: Summary of Biological Activities
Case Studies
- JAK Inhibition : A study on pyrazole derivatives showed that they effectively inhibited JAK activity in vitro, leading to reduced inflammatory responses in animal models . This suggests potential therapeutic applications in diseases such as rheumatoid arthritis.
- Anticancer Efficacy : Research involving oxadiazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cell lines by targeting key regulatory proteins involved in cell cycle progression . This underscores the potential for developing new anticancer agents based on this scaffold.
- Anti-inflammatory Activity : In a controlled study, a derivative of the compound exhibited significant anti-inflammatory effects comparable to standard treatments like dexamethasone, suggesting its viability as an alternative therapy for inflammatory conditions .
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyrazoles and oxadiazoles. For instance, derivatives containing similar structural motifs have shown significant activity against various bacterial strains, indicating that 2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone may possess similar efficacy .
Anticancer Potential
Research has indicated that compounds featuring pyrazole and oxadiazole rings exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary data suggest that this compound could be a candidate for further investigation in cancer therapy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Testing
In a study conducted by Prabhakar et al., derivatives similar to this compound were tested against common pathogens. The results indicated a remarkable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
Another investigation examined the cytotoxic effects of related pyrazole derivatives on human cancer cell lines. The study found that certain derivatives induced significant apoptosis in breast cancer cells through a caspase-dependent pathway. This highlights the potential of this compound in anticancer drug development .
特性
IUPAC Name |
2-pyrazol-1-yl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-11(9-21-6-2-5-17-21)20-7-10(8-20)14-18-13(19-23-14)12-15-3-1-4-16-12/h1-6,10H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSBWEGTOQOZEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














